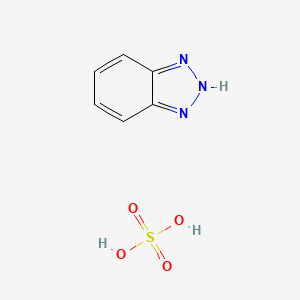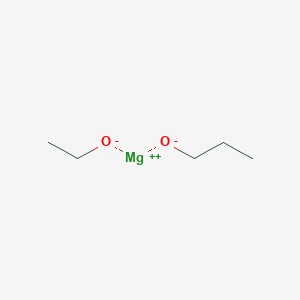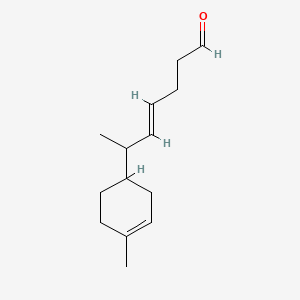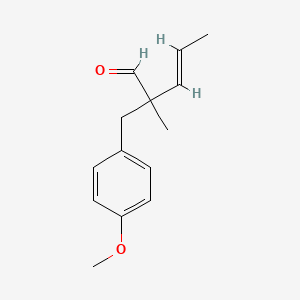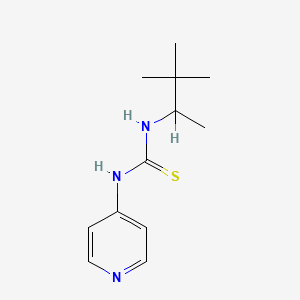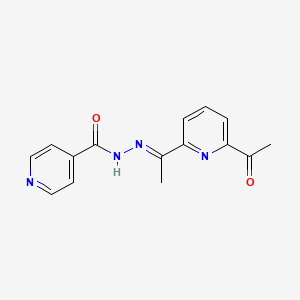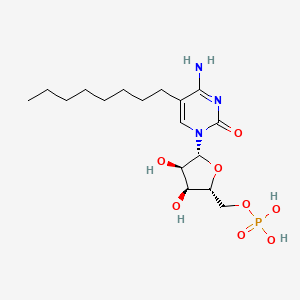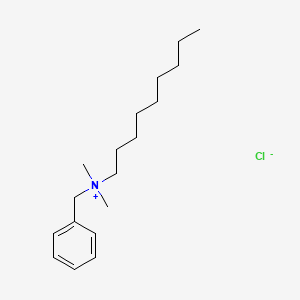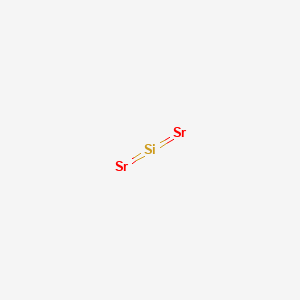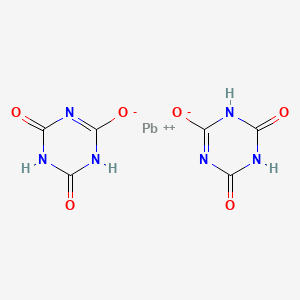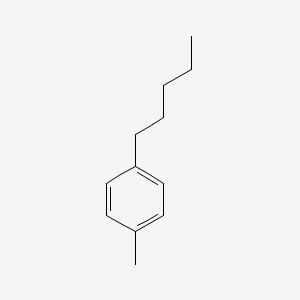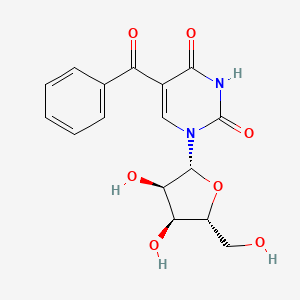
5-Benzoyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzoyluridine is a modified nucleoside derived from uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a benzoyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyluridine typically involves the benzoylation of uridine. One common method includes the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 5-Benzoyluridine undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under specific conditions to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 5-hydroxyuridine.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 5-Hydroxyuridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学研究应用
5-Benzoyluridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its role in modifying RNA and DNA structures, potentially affecting gene expression and regulation.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in biochemical studies.
作用机制
The mechanism of action of 5-Benzoyluridine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid functions. The benzoyl group can affect the stability and conformation of nucleic acids, potentially leading to disruptions in replication and transcription processes. This interference can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
相似化合物的比较
5-Methyluridine: Similar structure but with a methyl group at the 5-position instead of a benzoyl group.
5-Fluorouridine: Contains a fluorine atom at the 5-position, widely used as an anticancer agent.
5-Hydroxyuridine: Has a hydroxyl group at the 5-position, known for its role in RNA modification.
Uniqueness of 5-Benzoyluridine: The presence of the benzoyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with proteins and enzymes. These properties make it a valuable tool in biochemical research and a promising candidate for therapeutic applications.
属性
CAS 编号 |
85372-91-4 |
|---|---|
分子式 |
C16H16N2O7 |
分子量 |
348.31 g/mol |
IUPAC 名称 |
5-benzoyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16N2O7/c19-7-10-12(21)13(22)15(25-10)18-6-9(14(23)17-16(18)24)11(20)8-4-2-1-3-5-8/h1-6,10,12-13,15,19,21-22H,7H2,(H,17,23,24)/t10-,12-,13-,15-/m1/s1 |
InChI 键 |
ANFJQBUYDIHRPP-BPGGGUHBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


